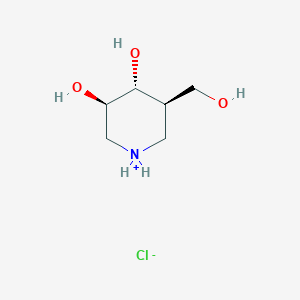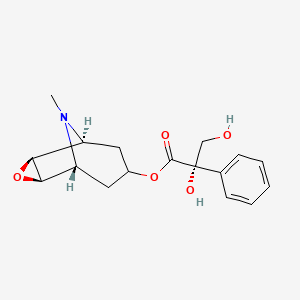
Anisodina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
La anisodina tiene una amplia gama de aplicaciones de investigación científica:
Química: La this compound se utiliza como compuesto de referencia en el estudio de alcaloides tropanos y sus derivados.
Biología: Sirve como herramienta para estudiar los efectos de los antagonistas del receptor muscarínico de acetilcolina en los sistemas biológicos.
Mecanismo De Acción
La anisodina ejerce sus efectos al bloquear los receptores muscarínicos de acetilcolina y los receptores α1-adrenérgicos . Esta acción evita que la acetilcolina se una a sus receptores, inhibiendo así la transmisión de impulsos nerviosos e interfiriendo con las funciones fisiológicas basadas en la neurotransmisión colinérgica . Los efectos neuroprotectores y de promoción de la circulación cerebral del compuesto se atribuyen a su daño antioxidante, propiedades antiinflamatorias e inhibición de la apoptosis neuronal .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Anisodine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It competes with acetylcholine for binding to muscarinic receptors, thereby blocking nerve impulse transmission and interfering with cholinergic neurotransmission . Additionally, Anisodine interacts with α1-adrenergic receptors, inhibiting their activity . These interactions result in the modulation of physiological functions such as vasodilation and reduced smooth muscle contractions.
Cellular Effects
Anisodine exerts multiple effects on different cell types and cellular processes. It has been shown to protect endothelial cells by preserving the endothelial glycocalyx and enhancing nitric oxide production . Anisodine also influences cell signaling pathways, such as the Akt/GSK-3β pathway, which is involved in cell survival and apoptosis . Furthermore, Anisodine affects gene expression by modulating the activity of transcription factors and enzymes involved in cholinergic and adrenergic signaling .
Molecular Mechanism
At the molecular level, Anisodine exerts its effects through several mechanisms. It binds to muscarinic acetylcholine receptors, preventing acetylcholine from activating these receptors and thereby inhibiting cholinergic signaling . Anisodine also acts as an antagonist to α1-adrenergic receptors, blocking the binding of adrenergic agonists and reducing adrenergic signaling . These interactions lead to decreased smooth muscle contractions and vasodilation, contributing to its therapeutic effects in conditions like acute circulatory shock.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Anisodine have been observed to change over time. Studies have shown that Anisodine is rapidly absorbed and exerts its effects within a short period . Its stability and degradation over time can influence its long-term effects on cellular function. For instance, prolonged exposure to Anisodine has been associated with sustained improvements in microcirculation and reduced oxidative stress .
Dosage Effects in Animal Models
The effects of Anisodine vary with different dosages in animal models. Low doses of Anisodine hydrobromide have been shown to induce neuroprotective effects in chronic cerebral hypoperfusion rats, improving cognitive deficits and reducing neuronal apoptosis . Higher doses can lead to adverse effects on cardiovascular and respiratory functions, such as increased heart rate and blood pressure . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Anisodine is involved in several metabolic pathways, particularly those related to tropane alkaloid biosynthesis. It interacts with enzymes such as littorine mutase/monooxygenase, diamine oxidase, and alcohol dehydrogenase, which play roles in the biosynthesis of tropane alkaloids . These interactions can influence metabolic flux and the levels of metabolites involved in cholinergic and adrenergic signaling pathways.
Transport and Distribution
Within cells and tissues, Anisodine is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to accumulate in certain tissues, such as the brain and cardiovascular system, where it exerts its therapeutic effects . The distribution of Anisodine is influenced by factors such as tissue permeability and the presence of specific transporters that facilitate its uptake and localization.
Subcellular Localization
Anisodine’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm and interacts with various cellular compartments, including the endoplasmic reticulum and mitochondria . These interactions are mediated by targeting signals and post-translational modifications that direct Anisodine to specific subcellular locations, where it can modulate cellular processes and signaling pathways.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La anisodina se puede sintetizar de manera eficiente utilizando 6-beta-acetiltropina como material de partida. Un paso clave en la síntesis involucra la reacción de dihidroxilación asimétrica de Sharpless (AD) . Este método asegura la producción de (-)-anisodina con alta pureza enantiomérica.
Métodos de producción industrial: La producción industrial de this compound a menudo implica procesos de ultramicropulverización y preparación de píldoras por goteo. Estos métodos mejoran la velocidad de desintegración y disolución del bromhidrato de this compound, mejorando su eficacia terapéutica y estabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: La anisodina experimenta varias reacciones químicas, que incluyen:
Oxidación: La this compound se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir la this compound en sus formas reducidas.
Sustitución: La this compound puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Las condiciones varían según el sustituyente, pero los reactivos comunes incluyen halógenos y agentes alquilantes.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de this compound, mientras que la reducción puede producir derivados de this compound reducidos.
Comparación Con Compuestos Similares
La anisodina se compara a menudo con otros alcaloides tropanos como la atropina, la anisodamina y la escopolamina . Si bien todos estos compuestos comparten propiedades anticolinérgicas similares, la this compound es única en su doble acción como antagonista del receptor muscarínico de acetilcolina y antagonista del receptor α1-adrenérgico . Esta doble acción la hace particularmente efectiva en el tratamiento del shock circulatorio agudo y las enfermedades isquémicas del ojo .
Compuestos similares:
Atropina: Se utiliza principalmente como antagonista del receptor muscarínico de acetilcolina.
Anisodamina: Similar a la this compound pero con diferentes propiedades farmacocinéticas.
Escopolamina: Conocida por su uso en el mareo por movimiento y las náuseas posoperatorias.
En conclusión, la this compound es un compuesto versátil con aplicaciones significativas en medicina e investigación científica. Su mecanismo de acción único y su efectividad en el tratamiento de diversas afecciones la convierten en una herramienta valiosa tanto en entornos clínicos como de investigación.
Propiedades
IUPAC Name |
[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10/h2-6,11-15,19,21H,7-9H2,1H3/t11?,12-,13+,14-,15+,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJREKXHLFEVHN-QDXGGTILSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@@](CO)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76822-34-9 (hydrochloride) | |
| Record name | Anisodine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052646921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20967080 | |
| Record name | Anisodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52646-92-1 | |
| Record name | Anisodine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052646921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anisodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20967080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANISODINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z75256J75J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Anisodine?
A1: Anisodine primarily acts as a muscarinic receptor antagonist. [, , , , ] It exhibits similar pharmacological properties to scopolamine, though generally with weaker potency. [, ]
Q2: Which muscarinic receptor subtypes are most affected by Anisodine?
A2: While Anisodine can modulate M1, M2, M4, and M5 receptors, research suggests a particularly significant interaction with the M2 subtype. [] This interaction seems crucial for its neuroprotective effects in cerebral ischemia models. []
Q3: How does Anisodine impact acetylcholine levels in the brain?
A3: Studies show that Anisodine can counteract the acetylcholine decrease induced by anisodine, a muscarinic agonist known to cause memory deficits. [, ] This suggests that Anisodine might help maintain acetylcholine balance in specific brain regions. [, ]
Q4: What are the downstream effects of Anisodine's muscarinic receptor antagonism?
A4: Anisodine's antagonism of muscarinic receptors leads to various downstream effects, including:
- Neuroprotection: It reduces neuronal necrosis and apoptosis in chronic cerebral hypoperfusion models. [] This effect is potentially linked to modulation of monoamine neurotransmitter systems and the central cholinergic system. []
- Improved Blood Flow: Anisodine demonstrably improves blood circulation in various ocular tissues, such as the retina and optic nerve. [, , , , ]
- Reduced Inflammation and Oxidative Stress: Research indicates a potential role of Anisodine in mitigating inflammation and oxidative damage, contributing to its protective effects in conditions like acute lung injury and hemorrhagic shock. [, ]
Q5: What is the molecular formula and weight of Anisodine?
A5: Anisodine has the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol. [, ]
Q6: What spectroscopic techniques are used to characterize Anisodine?
A6: Various techniques, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for the identification and characterization of Anisodine and its metabolites. [, ]
Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Anisodine?
A8: Although detailed pharmacokinetic studies are not provided, research reveals the identification of Anisodine and its metabolites in rat plasma, feces, and intestinal flora using LC-MS/MS techniques. [, , ] This suggests successful absorption and systemic distribution following oral administration in rats.
Q8: What are the primary clinical applications of Anisodine?
A8: Anisodine shows promise in treating various ophthalmological and neurological conditions, particularly those involving ischemia or impaired blood flow. Clinical research highlights its potential in:
- Diabetic Retinopathy: Anisodine may help alleviate retinal functional damage following panretinal photocoagulation, a common treatment for diabetic retinopathy. [] It also shows potential in improving retinal blood supply after vitrectomy in proliferative diabetic retinopathy. []
- Optic Neuropathies: Studies suggest Anisodine's efficacy in treating traumatic optic neuropathy, potentially through improving blood flow to the optic nerve. [, , ] It may also benefit patients with non-arteritic anterior ischemic optic neuropathy. []
- Central Retinal Artery Occlusion: Anisodine shows promise in improving vision and visual field defects in patients with central retinal artery occlusion. []
- Blepharospasm: Research supports the use of Anisodine, often in combination with other therapies, for managing blepharospasm, a condition characterized by involuntary eyelid spasms. [, ]
Q9: What animal models are used to study the effects of Anisodine?
A9: Researchers utilize various animal models, primarily rodents like rats, to investigate Anisodine's effects. These include:
- Middle Cerebral Artery Occlusion (MCAO) in Rats: This model mimics ischemic stroke and helps study Anisodine's neuroprotective potential. []
- Chronic Cerebral Hypoperfusion (CCH) in Rats: Induced by bilateral common carotid artery ligation (2-VO), this model aids in understanding Anisodine's effects on chronic reduction of blood flow to the brain. []
- Oleic Acid-Induced Acute Lung Injury in Rats: This model facilitates the investigation of Anisodine's protective effects against lung injury. []
- Hemorrhagic Shock Models in Rats: These models help evaluate Anisodine's impact on organ damage following severe blood loss. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


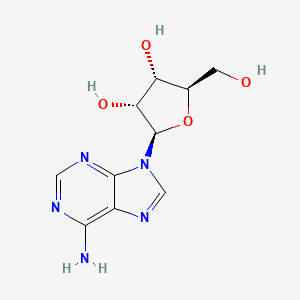
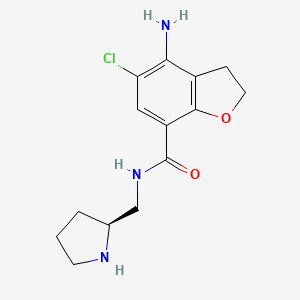
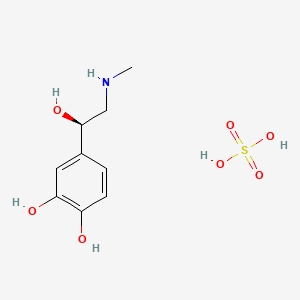
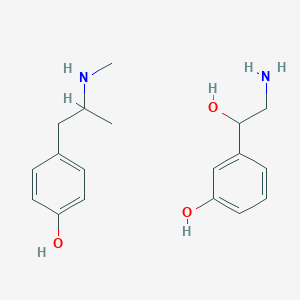

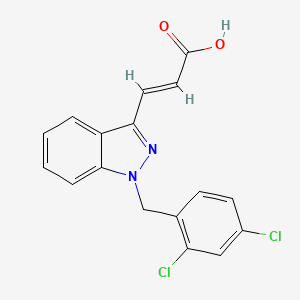
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]](/img/structure/B1665035.png)
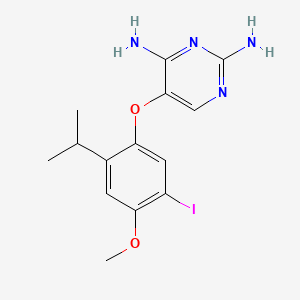
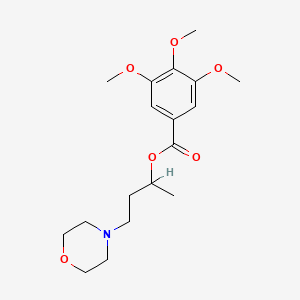
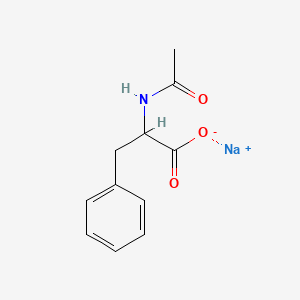
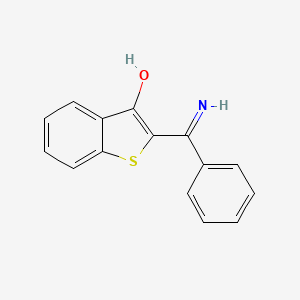
![4-[Bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid](/img/structure/B1665043.png)
